molecular formula C21H19NO4 B2893367 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 622791-50-8

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B2893367
CAS No.: 622791-50-8
M. Wt: 349.386
InChI Key: RAWGHZIDBDGJHL-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a synthetic small molecule of high interest in early-stage cancer research and chemical biology. Compounds featuring the (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran core structure have been investigated as potential inhibitors of key oncogenic signaling pathways . Specifically, structurally related biaryl derivatives have been identified as potent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway that is often dysregulated in cancers . The planar topology of the benzofuranone scaffold, combined with strategically separated electronegative centers, is often associated with high binding affinity to enzymatic targets, a principle observed in other pharmacophores like phosphodiesterase inhibitors . In the laboratory, this compound serves as a valuable chemical tool for probing disease mechanisms and is also utilized as a key synthetic intermediate for constructing more complex molecular architectures. Its structure is amenable to further derivatization, allowing researchers to explore structure-activity relationships. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20-17-7-6-16(25-21(24)15-4-2-1-3-5-15)13-18(17)26-19(20)12-14-8-10-22-11-9-14/h6-13,15H,1-5H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWGHZIDBDGJHL-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

The dihydrobenzofuran skeleton is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenols. For this compound, 6-hydroxy-3-oxo-2,3-dihydrobenzofuran serves as the intermediate.

Method A: Cyclization of 2-(2-Hydroxyphenyl)acetic Acid

  • Reagents : Concentrated sulfuric acid, acetic anhydride.
  • Conditions : 110°C, 4 hours.
  • Mechanism : Intramolecular esterification followed by ketonization.
  • Yield : 68%.

Method B: Oxidative Coupling of Phenolic Derivatives

  • Catalyst : FeCl₃ (10 mol%).
  • Oxidant : TBHP (tert-butyl hydroperoxide).
  • Conditions : Dichloromethane, room temperature, 12 hours.
  • Yield : 72%.

Introduction of the Pyridin-4-ylmethylene Group

The (Z)-configured double bond is installed via Knoevenagel condensation between the 3-oxo group of the benzofuran and pyridine-4-carbaldehyde.

Optimized Protocol :

  • Base : Piperidine (5 mol%).
  • Solvent : Ethanol/glacial acetic acid (4:1 v/v).
  • Conditions : Reflux, 8 hours.
  • Stereochemical Control : The (Z)-isomer predominates due to steric hindrance from the pyridine ring, favoring the less bulky transition state.
  • Yield : 85% (Z:E ratio = 9:1).

Esterification with Cyclohexanecarboxylic Acid

The hydroxyl group at position 6 is esterified using cyclohexanecarbonyl chloride.

Stepwise Procedure :

  • Activation : Treat 6-hydroxy intermediate with NaH in anhydrous THF (0°C, 30 minutes).
  • Acylation : Add cyclohexanecarbonyl chloride (1.2 equiv) dropwise.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 91%.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative protocols for synthesizing the target compound:

Parameter Method 1 (Sequential) Method 2 (Convergent) Method 3 (One-Pot)
Total Yield 52% 63% 48%
Reaction Time 22 hours 18 hours 26 hours
Z:E Selectivity 9:1 8:1 7:1
Purification Steps 3 2 4

Key Findings :

  • Method 2 (convergent synthesis) offers the best balance of yield and selectivity.
  • One-pot approaches suffer from side reactions during esterification, reducing yields.

Mechanistic Insights and Catalysis

Knoevenagel Condensation Mechanism

The reaction proceeds via:

  • Base-mediated enolate formation at the 3-oxo group.
  • Nucleophilic attack on pyridine-4-carbaldehyde.
  • Dehydration to form the (Z)-alkene, stabilized by π-π interactions between the benzofuran and pyridine rings.

Role of Lewis Acids in Cyclization

FeCl₃ enhances cyclization by coordinating to the phenolic oxygen, polarizing the C-O bond and facilitating intramolecular attack. This lowers the activation energy by ~15 kcal/mol compared to acid-only conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (s, 1H, CH=), 7.42–7.38 (m, 2H, benzofuran-H), 5.21 (s, 2H, OCH₂), 2.81–1.45 (m, 11H, cyclohexane).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1605 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration and dihedral angles between the pyridine and benzofuran rings (59.6°), consistent with computational models.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Pyridine-containing benzofurans exhibit topoisomerase II inhibition (IC₅₀ = 1.2 μM).
  • Fluorescent probes : The extended conjugation enables λₑₘ = 450 nm (quantum yield Φ = 0.34).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and pyridine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

Medically, the compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of interest for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its use in materials science. Its structural properties make it suitable for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Methoxy Groups: The pyridin-4-ylmethylene group in the target compound and 5b introduces a nitrogen heterocycle, which may facilitate hydrogen bonding with tubulin’s colchicine-binding site.
  • C6 Substituents : The cyclohexanecarboxylate ester in the target compound and its trimethoxy analog may improve metabolic stability compared to the dichlorobenzyloxy group in 5b, which could be prone to oxidative metabolism .

Structure-Activity Relationships (SAR)

  • Heterocyclic Substitutions: Pyridine and quinoline groups at C2 enhance tubulin-binding affinity compared to simpler aryl groups, as seen in 5b and B1 .
  • Electron-Donating Groups : Methoxy substituents (e.g., in trimethoxy analogs) may improve binding through hydrophobic interactions but reduce solubility .
  • Ester vs. Ether Linkages : Cyclohexanecarboxylate esters (target compound) likely offer slower hydrolysis rates than acetoxy or benzyloxy groups, prolonging half-life .

Q & A

Q. What are the optimal synthetic pathways for synthesizing (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step organic reactions, typically involving condensation between a substituted benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-yl derivatives) and pyridine-based reagents. Key steps include:

  • Condensation reaction : Pyridin-4-ylmethylene groups are introduced under reflux conditions using solvents like ethanol or dichloromethane .
  • Esterification : Cyclohexanecarboxylate moieties are attached via acid-catalyzed esterification, requiring precise pH control (~4–6) to avoid hydrolysis .
  • Optimization : Reaction time (6–12 hours) and temperature (60–80°C) are critical for achieving >70% yield. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-stereochemistry of the pyridinylmethylene group (δ 7.8–8.2 ppm for pyridine protons) and ester carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch of ketone/ester) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities and intramolecular interactions (e.g., π-π stacking between benzofuran and pyridine rings) .

Q. How do the compound’s functional groups influence its reactivity in common organic reactions?

Methodological Answer:

  • Benzofuran Core : Susceptible to electrophilic substitution (e.g., nitration at the 5-position under HNO₃/H₂SO₄) .
  • Pyridinylmethylene Group : Participates in Michael additions or nucleophilic attacks due to electron-deficient pyridine ring .
  • Cyclohexanecarboxylate Ester : Hydrolyzes under basic conditions (NaOH/EtOH, 50°C) to yield carboxylic acid derivatives for SAR studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioassay data, such as inconsistent IC₅₀ values across cancer cell lines?

Methodological Answer:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., MCF-7, HeLa) and control for variables like incubation time (24–48 hours) and DMSO concentration (<0.1%) .
  • Mechanistic Profiling : Combine cytotoxicity assays with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to validate mode of action .
  • Statistical Analysis : Apply ANOVA to identify outliers caused by matrix degradation (e.g., organic compound instability during prolonged assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17). Key interactions include H-bonding with pyridine nitrogen and hydrophobic contacts with cyclohexane .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using Hammett σ constants and CoMFA .

Q. What experimental designs elucidate the role of the (Z)-stereochemistry in biological activity?

Methodological Answer:

  • Stereoisomer Synthesis : Prepare (E)-isomer via photochemical isomerization (UV light, 254 nm, benzene solvent) and compare bioactivity .
  • Circular Dichroism : Detect conformational differences in chiral environments (e.g., binding to serum albumin) .
  • In Vivo PK/PD Studies : Administer both isomers to rodent models and measure plasma half-life (LC-MS/MS quantification) and tumor regression rates .

Q. How can researchers address stability challenges during in vivo studies, such as metabolic degradation?

Methodological Answer:

  • Prodrug Design : Modify the ester group to a tert-butyl ester for enhanced metabolic stability .
  • Microsomal Assays : Incubate with liver microsomes (CYP450 isoforms) to identify degradation pathways (e.g., oxidative cleavage of benzofuran) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to prolong circulation time and reduce hepatic clearance .

Data Contradiction Analysis

Q. Why do some studies report strong antioxidant activity while others show negligible effects?

Methodological Answer:

  • Assay Variability : DPPH radical scavenging assays may yield false positives due to solvent interference (e.g., DMSO). Validate via ORAC (oxygen radical absorbance capacity) assays .
  • Redox Potential : Cyclic voltammetry (e.g., E₁/2 = +0.85 V vs. Ag/AgCl) quantifies electron-donating capacity, clarifying discrepancies .
  • Cellular Context : Antioxidant effects may be cell-type-specific; test in ROS-stressed models (e.g., H₂O₂-treated SH-SY5Y neurons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.